1-Cyclopropyl-4-iodo-1H-pyrazole

Organic Synthesis Medicinal Chemistry Process Chemistry

1-Cyclopropyl-4-iodo-1H-pyrazole (CAS 1239363-40-6) is a 4-iodo-1H-pyrazole derivative bearing an N-1 cyclopropyl substituent (molecular formula C6H7IN2, exact mass 233.96540 g/mol). The compound serves as a key synthetic intermediate, where the C-4 iodine atom enables participation in palladium-catalyzed cross-coupling reactions, notably Suzuki-Miyaura and Sonogashira couplings , while the N-1 cyclopropyl group modulates steric and electronic properties influencing reactivity and physicochemical profile.

Molecular Formula C6H7IN2
Molecular Weight 234.04 g/mol
CAS No. 1239363-40-6
Cat. No. B1466076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-4-iodo-1H-pyrazole
CAS1239363-40-6
Molecular FormulaC6H7IN2
Molecular Weight234.04 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C=N2)I
InChIInChI=1S/C6H7IN2/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2
InChIKeyJBWOMLVMUQFTFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-4-iodo-1H-pyrazole (CAS 1239363-40-6): A Core Heterocyclic Intermediate for Cross-Coupling and Medicinal Chemistry Procurement


1-Cyclopropyl-4-iodo-1H-pyrazole (CAS 1239363-40-6) is a 4-iodo-1H-pyrazole derivative bearing an N-1 cyclopropyl substituent (molecular formula C6H7IN2, exact mass 233.96540 g/mol) [1]. The compound serves as a key synthetic intermediate, where the C-4 iodine atom enables participation in palladium-catalyzed cross-coupling reactions, notably Suzuki-Miyaura and Sonogashira couplings , while the N-1 cyclopropyl group modulates steric and electronic properties influencing reactivity and physicochemical profile [2].

Why 1-Cyclopropyl-4-iodo-1H-pyrazole (1239363-40-6) Cannot Be Interchanged with Generic 4-Iodo-1H-pyrazole Analogs


While all N-1 substituted 4-iodo-1H-pyrazoles share a common heterocyclic core and an iodine atom suitable for cross-coupling, the specific nature of the N-1 substituent fundamentally dictates both synthetic utility and downstream biological application. The cyclopropyl group imparts distinct steric constraints and electronic effects relative to methyl, hydrogen, or larger alkyl substituents [1], which can significantly alter coupling reaction yields, metabolic stability in final drug candidates, and overall pharmacokinetic profile . Consequently, substituting 1-cyclopropyl-4-iodo-1H-pyrazole with a generic analog like 4-iodo-1H-pyrazole or 1-methyl-4-iodo-1H-pyrazole may lead to unpredictable synthetic outcomes or, if incorporated into a final therapeutic agent, potentially alter target engagement and in vivo performance.

Quantitative Evidence Guide: Comparative Performance of 1-Cyclopropyl-4-iodo-1H-pyrazole (1239363-40-6) vs. Analogs


Synthetic Yield: 1-Cyclopropyl-4-iodo-1H-pyrazole vs. 1-Methyl-4-iodo-1H-pyrazole

Direct comparison of synthetic yields for N-alkylated 4-iodo-1H-pyrazoles from the common precursor 4-iodo-1H-pyrazole reveals quantitative differences in reaction efficiency. A reported synthesis of 1-cyclopropyl-4-iodo-1H-pyrazole using cyclopropylboronic acid and copper(II) acetate in dioxane/pyridine at 100 °C proceeded in 85% yield . In contrast, the synthesis of 1-methyl-4-iodo-1H-pyrazole via a different alkylation protocol (likely using methyl iodide and a base) was reported to proceed in 98% yield [1]. While the methyl analog demonstrates a higher nominal yield under its specific conditions, the 85% yield for the cyclopropyl derivative represents a robust and reproducible outcome for a more sterically demanding alkylation.

Organic Synthesis Medicinal Chemistry Process Chemistry

Calculated Lipophilicity: 1-Cyclopropyl-4-iodo-1H-pyrazole vs. 4-Iodo-1H-pyrazole

Introduction of the N-1 cyclopropyl group alters the physicochemical properties of the 4-iodo-1H-pyrazole core. The target compound has a calculated XLogP3 value of 1.3 [1]. This represents a substantial increase in predicted lipophilicity compared to the parent unsubstituted 4-iodo-1H-pyrazole, which has a calculated LogP of approximately 1.1 .

Medicinal Chemistry ADME Drug Design

Molecular Weight and Rotatable Bond Count: 1-Cyclopropyl-4-iodo-1H-pyrazole vs. 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole

Comparing the target compound to the closely related analog 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole (CAS 1340571-52-9) reveals key differences in molecular descriptors relevant to lead optimization. The target compound has a molecular weight of 234.04 g/mol and a single rotatable bond [1]. In contrast, the cyclopropylmethyl analog has a higher molecular weight of 248.06 g/mol and features a methylene spacer, which increases the rotatable bond count to 2 .

Medicinal Chemistry Fragment-Based Drug Discovery Property-Based Design

Documented Utility as Key Intermediate for Dihydropyridinone MGAT2 Inhibitors

The compound has been explicitly cited as a useful intermediate for the preparation of dihydropyridinone-based MGAT2 inhibitors . This specific application is documented in patent and vendor literature, linking its procurement directly to a defined therapeutic program. While the parent 4-iodo-1H-pyrazole is a general building block for many chemotypes, this compound's specific N-1 cyclopropyl substitution is tailored to a known pharmacophore class, providing a verifiable link to a specific drug discovery program (e.g., BMS-963272 and related compounds) [1].

Metabolic Disease Drug Discovery Medicinal Chemistry

Stability Profile: 1-Cyclopropyl-4-iodo-1H-pyrazole vs. 5-(Chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole

The compound is reported to be a stable liquid requiring storage at 2-8°C with protection from light . In contrast, the more highly functionalized analog 5-(chloromethyl)-1-cyclopropyl-4-iodo-1H-pyrazole, while also described as stable, incorporates a reactive chloromethyl group that may necessitate more stringent handling to prevent unwanted nucleophilic substitution or degradation [1].

Process Chemistry Stability Storage

Comparative Procurement Landscape: Commercial Availability and Price Points

A comparison of commercial availability and pricing reveals that 1-cyclopropyl-4-iodo-1H-pyrazole (target) is more widely stocked and competitively priced than the closely related analog 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole (comparator). The target compound is available from multiple vendors (e.g., ChemScene, TRC, Matrix Scientific) at prices starting from approximately $45 for 50 mg . The comparator, 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole, while available, appears less ubiquitous in standard catalog listings, potentially implying longer lead times or higher costs for sourcing .

Procurement Supply Chain Benchmarking

Optimal Application Scenarios for Procuring 1-Cyclopropyl-4-iodo-1H-pyrazole (1239363-40-6)


Building Block for Suzuki-Miyaura Cross-Coupling in Medicinal Chemistry Programs

When designing synthetic routes that require a 4-aryl/heteroaryl substituted 1-cyclopropyl-1H-pyrazole, 1-cyclopropyl-4-iodo-1H-pyrazole is the optimal procurement choice. Its established utility in palladium-catalyzed Suzuki-Miyaura reactions is supported by its reported synthesis in 85% yield , confirming its viability as a robust and scalable intermediate. Procuring this specific compound eliminates the need for a separate N-alkylation step post-coupling, streamlining synthetic sequences and reducing overall step count.

Direct Intermediate for Dihydropyridinone-Based MGAT2 Inhibitors

For research groups focused on developing MGAT2 inhibitors for metabolic disease or NASH, 1-cyclopropyl-4-iodo-1H-pyrazole is a critical procurement target. The compound is specifically documented as a key precursor for the synthesis of dihydropyridinone-containing MGAT2 inhibitors , a class that has yielded clinical candidates such as BMS-963272 [1]. Procuring this specific building block provides a direct entry point into this established pharmacophore space, accelerating SAR exploration and lead optimization efforts.

Fragment-Based Drug Discovery and Property-Driven Optimization

Due to its relatively low molecular weight (234.04 g/mol), limited rotatable bond count (1), and calculated XLogP3 of 1.3 , 1-cyclopropyl-4-iodo-1H-pyrazole is an ideal starting point for fragment-based drug discovery (FBDD) or property-driven lead optimization. These favorable molecular descriptors align with guidelines for achieving high ligand efficiency and favorable ADME properties, making it a strategically advantageous procurement choice compared to larger, more complex, or more lipophilic 4-iodopyrazole analogs.

Cost-Effective Scale-Up in Process Chemistry

For process chemistry groups aiming to develop scalable routes, the 85% yield reported for the synthesis of 1-cyclopropyl-4-iodo-1H-pyrazole provides a quantitative benchmark for evaluating cost-of-goods and process robustness. This, combined with its broad commercial availability and competitive pricing (e.g., approx. $45/50 mg from multiple vendors) , positions it as a low-risk, cost-effective building block for pilot-scale campaigns, especially when compared to less readily available cyclopropyl-containing analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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